Entecavir

Vue d'ensemble

Description

Entecavir is a nucleoside analogue used in the treatment of chronic hepatitis B for patients with active viral replication, histological evidence of active disease, or persistent elevations in liver transaminases . It is marketed under the trade name Baraclude and was approved by the U.S. Food and Drug Administration (FDA) in March 2005 . It is designed to selectively inhibit the Hepatitis B virus, blocking all three steps in the replication process .

Synthesis Analysis

Entecavir was synthesized from 4-trimethylsilyl-3-butyn-2-one and acrolein . The key features of its preparation are:

- A stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety .

- Its cyclization by a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne .

- The coupling with a purine derivative by a Mitsunobu reaction .

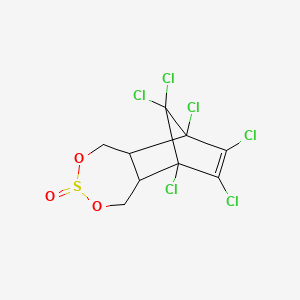

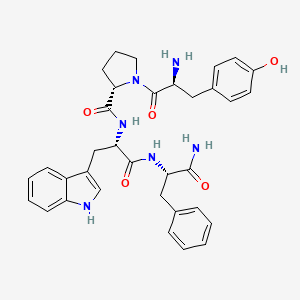

Molecular Structure Analysis

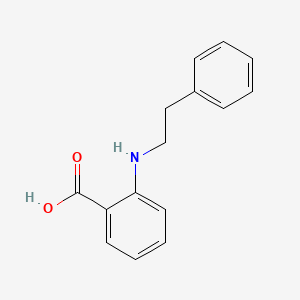

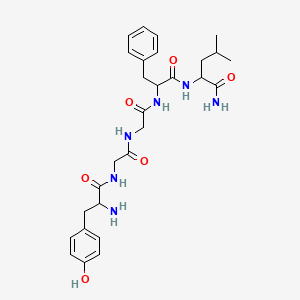

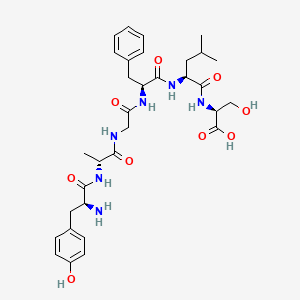

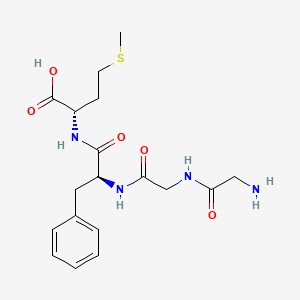

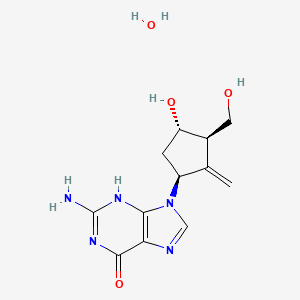

Entecavir is a guanosine nucleoside analogue with selective activity against the hepatitis B virus (HBV) . It has a chemical formula of C12H15N5O3 .

Chemical Reactions Analysis

- Base priming .

- Reverse transcription of the negative strand from the pregenomic messenger RNA .

- Synthesis of the positive strand of HBV DNA .

Physical And Chemical Properties Analysis

Entecavir has a molecular weight of 295.29 . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .

Applications De Recherche Scientifique

Chronic Hepatitis B Treatment

Entecavir hydrate is primarily used as a first-line treatment for chronic hepatitis B virus (CHB) infection. It functions as a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase . The standard dosage ranges from 0.5 mg to 1 mg once daily, and it’s known for its high genetic barrier, reducing the chance of resistance development .

Oncology: Potential in Cancer Therapy

Recent studies have explored the use of Entecavir as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme overexpressed in various tumors. KDM5B is involved in cell proliferation and differentiation, and its inhibition by Entecavir can lead to decreased tumor cell proliferation and induction of apoptosis .

Viral Breakthrough and Partial Response Management

Entecavir hydrate, in combination with tenofovir alafenamide fumarate, has been studied for patients experiencing viral breakthrough or partial response during initial lamivudine or entecavir hydrate administration. This combination therapy has shown promise in safely transitioning to tenofovir alafenamide fumarate monotherapy .

Drug Resistance Mutation Analysis

Research has been conducted on the nucleotide sequences of hepatitis B virus pregenome RNA to analyze drug resistance profiles. This is particularly relevant when serum hepatitis B virus DNA is undetectable during antiviral therapy .

Synthesis of Derivatives for Enhanced Efficacy

The synthesis and biological evaluation of Entecavir 4’-ester derivatives have been explored. These derivatives are designed to improve the apical-to-basolateral permeabilities across Caco-2 cells and enhance HBV-DNA inhibitory efficacies .

Prevention of Hepatitis B Virus Reactivation in Cancer Patients

Entecavir hydrate can prevent the reactivation of the hepatitis B virus in cancer patients undergoing chemotherapy. This is a significant advantage, as it helps in managing the additional risk of viral infection in immunocompromised individuals .

Safety and Hazards

Entecavir is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It may also cause respiratory system irritation . In terms of medical side effects, the most common include headache, insomnia, fatigue, dizziness, somnolence, vomiting, diarrhea, nausea, dyspepsia, and increased liver enzyme levels .

Orientations Futures

Entecavir holds promise beyond its original therapeutic indication . It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . Therefore, it could potentially be used in oncology .

Mécanisme D'action

Entecavir hydrate, also known as Entecavir or entecavir monohydrate, is a potent antiviral drug used primarily in the treatment of Hepatitis B virus infection . This article will delve into the various aspects of its mechanism of action.

Target of Action

Entecavir primarily targets the Hepatitis B virus polymerase (HBV pol) and reverse transcriptase (RT) . These enzymes play a crucial role in the replication of the Hepatitis B virus, making them ideal targets for antiviral therapy .

Mode of Action

Entecavir is a guanosine nucleoside analogue that competes with the natural substrate deoxyguanosine triphosphate . It functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt):

This competitive inhibition disrupts the viral replication process, thereby reducing the viral load in the body .

Biochemical Pathways

Entecavir’s action on the HBV polymerase disrupts the viral replication process. This disruption leads to a decrease in the production of new viral particles . The exact biochemical pathways affected by Entecavir are still under investigation.

Pharmacokinetics

It is known that entecavir is an orally administered drug .

Result of Action

The primary result of Entecavir’s action is a significant reduction in the viral load of Hepatitis B in the body . This reduction helps to alleviate the symptoms of the disease and slows its progression .

Propriétés

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPVEXCTPGULBZ-WQYNNSOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Entecavir hydrate | |

CAS RN |

209216-23-9 | |

| Record name | Entecavir monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209216-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entecavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209216239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTECAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5968Y6H45M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)